Cas no 2171577-90-3 (4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171577-90-3 structure
Product Name:4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171577-90-3
MF:C26H30N2O6
MW:466.526207447052
CID:5982503
PubChem ID:165556499
Update Time:2025-07-15

4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2171577-90-3
    • 4-[(4-ethyloxolan-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1544721
    • Inchi: 1S/C26H30N2O6/c1-2-16-13-33-15-23(16)27-25(31)22(11-12-24(29)30)28-26(32)34-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-23H,2,11-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: HVRAOHVGVNYJRK-UHFFFAOYSA-N
    • SMILES: O1CC(C(CC)C1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 114Ų

4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on 4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to 4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171577-90-3)

4-(4-Ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with the CAS number 2171577-90-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development, particularly in the areas of protein modification and therapeutic delivery systems.

The molecular structure of 4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid includes a fluorophore moiety, specifically the 9H-fluoren-9-yl group, which is widely used in fluorescence-based assays and imaging techniques. The presence of this fluorophore allows for real-time monitoring and visualization of the compound's interactions with biological systems, making it a valuable tool in both research and clinical settings.

The carbamoyl and carboxylic acid functionalities in the molecule provide additional reactive sites that can be exploited for conjugation with other biomolecules, such as peptides, proteins, or nucleic acids. This versatility makes 4-(4-ethyloxolan-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid an attractive candidate for the development of targeted drug delivery systems and bioconjugates.

Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(4-Ethyloxolan-3-yl)carbamoyl-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}butanoic acid can be effectively used to modify proteins involved in cancer signaling pathways. The modified proteins exhibited enhanced stability and improved pharmacokinetic properties, leading to more effective therapeutic outcomes in preclinical models.

In another study, researchers at the University of California, San Francisco, investigated the use of 4-(4-Ethyloxolan-3-yl)carbamoyl-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}butanoic acid in the development of fluorescent probes for live-cell imaging. The results showed that the compound could be efficiently internalized by cells and provided high-resolution images of intracellular structures, facilitating a deeper understanding of cellular processes.

The synthetic route to produce 4-(4-Ethyloxolan-3-yl)carbamoyl-4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}butanoic acid involves several steps, including the formation of the fluorophore moiety and subsequent functionalization with the carbamoyl and carboxylic acid groups. Advanced synthetic techniques, such as solid-phase synthesis and click chemistry, have been employed to optimize the yield and purity of the final product.

The physicochemical properties of 4-(4-Ethyloxolan-3-y l)carbamoyl - 4 - {[( 9 H - fluoren - 9 - y l )methoxycarbony l]amino}butanoic acid, including its solubility, stability, and reactivity, have been extensively characterized. These properties are crucial for its application in various biological assays and drug delivery systems. For example, its solubility in both aqueous and organic solvents makes it suitable for use in a wide range of experimental conditions.

In terms of safety and regulatory considerations, 4-(4-Ethyloxolan - 3 - y l )carbamo y l - 4 - {[( 9 H - fluoren - 9 - y l )methoxycarbony l]amino}butanoic acid has been evaluated for its toxicity and biocompatibility. Preclinical studies have shown that it exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further clinical development.

The future prospects for 4-(4-Ethyloxolan - 3 - y l )carbamo y l - 4 - {[( 9 H - fluoren - 9 - y l )methoxycarbony l]amino}butanoic acid are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in areas such as targeted therapy, diagnostic imaging, and personalized medicine. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.

In conclusion, 4-(4-Ethyloxolan - 3 - y l )carbamo y l - 4 - {[( 9 H - fluoren - 9 - y l )methoxycarbony l]amino}butanoic acid (CAS No. 2171577 - 90 - 3) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for advancing our understanding of biological processes and developing innovative therapeutic strategies.

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